molecular formula C15H12O4 B074870 2-(2-Methoxybenzoyl)benzoic acid CAS No. 1151-04-8

2-(2-Methoxybenzoyl)benzoic acid

Cat. No. B074870
CAS RN: 1151-04-8
M. Wt: 256.25 g/mol
InChI Key: FDRBINAKYXMDSC-UHFFFAOYSA-N
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Description

2-(2-Methoxybenzoyl)benzoic acid is an organic compound. It is a derivative of benzoic acid, which has a methoxy group substituted for the hydrogen atom at position 2 of the benzene ring . The molecular formula is C15H12O4 .


Molecular Structure Analysis

The molecular structure of 2-(2-Methoxybenzoyl)benzoic acid is characterized by a benzene ring with a methoxy group and a benzoyl group attached to it . The average mass is 256.253 Da and the monoisotopic mass is 256.073547 Da .

Scientific Research Applications

  • Mass Spectrometry with Additives : This study investigates the use of selected benzoic acid derivatives, including 2-(2-Methoxybenzoyl)benzoic acid, as additives in matrix-assisted laser desorption/ionization mass spectrometry. These additives improve ion yields and signal-to-noise ratios, particularly for high-mass range analytes (Karas et al., 1993).

  • Polyaniline Doping : Benzoic acid derivatives, such as 2-(2-Methoxybenzoyl)benzoic acid, are used to dope polyaniline, impacting its properties like conductivity. This research opens up applications in materials science, particularly in conductive polymers (Amarnath & Palaniappan, 2005).

  • Toxicity Assessment : An important aspect of using chemicals like 2-(2-Methoxybenzoyl)benzoic acid is understanding their toxicity. This study assesses the toxic properties of various benzoic acid derivatives, providing valuable data for safe handling and usage (Gorokhova et al., 2020).

  • Antimicrobial and Molluscicidal Activities : Research on Piper aduncum leaves has identified prenylated benzoic acid derivatives, including compounds similar to 2-(2-Methoxybenzoyl)benzoic acid, exhibiting antimicrobial and molluscicidal activities. This suggests potential applications in pest control and antimicrobial treatments (Orjala et al., 1993).

  • Sweetness Study : The sweetness of 2-(2-Methoxybenzoyl)benzoic acid and its analogs is studied, indicating its potential use as a sweetening agent. Understanding the structure−sweet taste relationships is crucial for developing new sweeteners (Arnoldi et al., 1997).

Safety And Hazards

The safety data sheet for related compounds like 2-Methoxybenzoic acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

2-(2-methoxybenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRBINAKYXMDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318984
Record name 2-(2-Methoxybenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxybenzoyl)benzoic acid

CAS RN

1151-04-8
Record name Benzoic acid, o-(o-anisoyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Methoxybenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution in tetrahydrofuran (17 ml) of a Grignard's reagent prepared from magnesium (120 mg, 5.1 mmol) and 2-bromoanisole (0.55 ml, 4.4 mmol) was added dropwise to a solution of phthalic anhydride (500 mg, 3.4 mmol) in tetrahydrofuran (12 ml) in an atmosphere of nitrogen at −70° C. over a period of 10 minutes. The reaction mixture was stirred at −70° C. for 2.5 hours, and aqueous saturated ammonium chloride solution was added. The mixture was extracted with ethyl acetate, and the organic layer was washed with aqueous saturated sodium chloride solution, dried and concentrated under reduced pressure to obtain crude 2-(2-methoxybenzoyl)benzoic acid (770 mg, yield: 90%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mg
Type
reactant
Reaction Step Three
Quantity
0.55 mL
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
BP Geyer - Journal of the American Chemical Society, 1942 - ACS Publications
Since symmetry seemed to be important in con-nection with theinfluence of substituents on the degree of dissociation of triarylmethyls, it occur-red to us that treating an equimolecular …
Number of citations: 4 pubs.acs.org
KJ Edgar, CK Bradsher - The Journal of Organic Chemistry, 1982 - ACS Publications
It is possibleto prepare o-benzoylbenzoic acids in good yields by the additionof aroylchlorides to lithium o-lithiobenzoates at-100 C. 1 11This preference for ketone rather than tertiary …
Number of citations: 24 pubs.acs.org
CS Marvel, CM Himel - Journal of the American Chemical Society, 1942 - ACS Publications
Since symmetry seemed to be important in con-nection with theinfluence of substituents on the degree of dissociation of triarylmethyls, it occur-red to us that treating an equimolecular …
Number of citations: 1 pubs.acs.org
EH Cox - Journal of the American Chemical Society, 1942 - ACS Publications
Preparation of p-Aminobenzenesulfonyl Urea Page 1 Sept., 1942 Notes 2225 In order to help clarify this situation regarding the physical constants the following table is presented which …
Number of citations: 1 pubs.acs.org
PB Jones, NA Porter - Journal of the American Chemical Society, 1999 - ACS Publications
Phenyl esters of 2-benzoylbenzoates were determined to be inhibitors of the serine protease enzymes chymotrypsin and thrombin. Thus, p-guanidinophenyl 2-benzoylbenzoate (1b) …
Number of citations: 24 pubs.acs.org
PB Jones - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
CC Price, EC Chapin, M Rieger - Journal of the American …, 1942 - ACS Publications
The Reaction of Furoic Acid with Aromatic Compounds. III Page 1 Sept., 1942 Notes 2227 agent, the resulting mixture was stirred for several minutes longer, heated under reflux for two …
Number of citations: 0 pubs.acs.org
MN Greco, CR Rasmussen - The Journal of Organic Chemistry, 1992 - ACS Publications
The [4+ 2] cycloaddition strategy has found wide ap-plication for six-membered-ring construction in complex systems. Since o-quinodimethanes are highly reactive diene components, …
Number of citations: 13 pubs.acs.org
KJ Edgar - 1979 - search.proquest.com
In the past decade the groups of Kobrich1 and of Parham and Bradsher have made available a new class of organolithium reagents. These hermaphroditic organolithium reagents …
Number of citations: 0 search.proquest.com

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